methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
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Description
Methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.
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Biological Activity
Methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound belonging to the isoxazole family, known for its diverse biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,4-d]isoxazole ring fused with a benzoate moiety. Its molecular formula is C22H24N2O4, with a molecular weight of approximately 368.44 g/mol. The structural complexity contributes to its varied biological activities.
Biological Activity Spectrum
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Isoxazole derivatives have shown significant antitumor properties. In studies comparing various compounds, those containing the isoxazole ring demonstrated potent cytotoxic effects against cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
- The compound's IC50 values indicate strong cytotoxicity, with certain derivatives exhibiting IC50 values as low as 5 µM against HCT-116 cells .
-
Mechanisms of Action :
- The mechanism by which isoxazole derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell proliferation .
- Molecular docking studies suggest that these compounds interact with targets involved in tumor growth and metastasis, potentially blocking critical pathways necessary for cancer cell survival .
-
Antimicrobial and Anti-inflammatory Activities :
- Beyond anticancer properties, isoxazoles have been reported to exhibit antimicrobial and anti-inflammatory effects. These activities are attributed to their ability to inhibit enzymes involved in inflammatory processes and microbial growth .
- For instance, certain isoxazole derivatives have shown efficacy against various bacterial strains and have been evaluated for their potential use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against HCT-116 cells with an IC50 of 5 µM. |
Study 2 | Mechanism of Action | Identified apoptosis induction as a key mechanism; compounds inhibited critical signaling pathways. |
Study 3 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains; potential for development into antimicrobial agents. |
Properties
IUPAC Name |
methyl 4-[2-(2-methylphenyl)-4,6-dioxo-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-16-8-6-7-11-20(16)28-22(17-12-14-18(15-13-17)26(31)32-2)21-23(33-28)25(30)27(24(21)29)19-9-4-3-5-10-19/h3-15,21-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITDEGKNHFENLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.